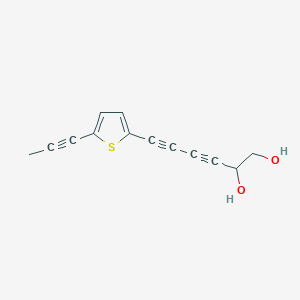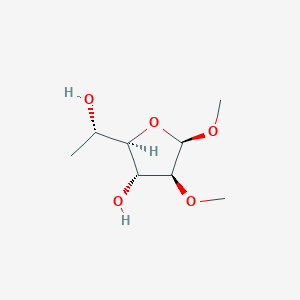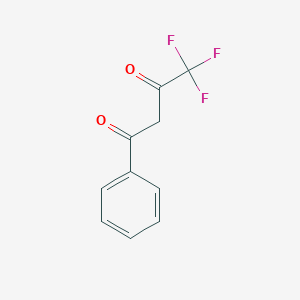
(1-Fluorocyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluorocyclopentyl)methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated derivative of cyclopentylmethanol, characterized by the presence of a fluorine atom attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol. One common method is the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable fluorination techniques. These methods could include the use of fluorine gas or other fluorinating reagents in continuous flow reactors to achieve higher throughput and better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Fluorocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1-Fluorocyclopentyl)formaldehyde or (1-Fluorocyclopentyl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to (1-Fluorocyclopentyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can yield (1-Azidocyclopentyl)methanol.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in anhydrous conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (1-Fluorocyclopentyl)formaldehyde, (1-Fluorocyclopentyl)carboxylic acid.
Reduction: (1-Fluorocyclopentyl)methane.
Substitution: (1-Azidocyclopentyl)methanol.
Applications De Recherche Scientifique
(1-Fluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study the effects of fluorine substitution on the biological activity of cyclopentyl derivatives.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mécanisme D'action
The mechanism by which (1-Fluorocyclopentyl)methanol exerts its effects is primarily through its interactions with biological molecules. The presence of the fluorine atom can influence the compound’s lipophilicity, electronic properties, and metabolic stability. These factors can affect its binding affinity to molecular targets such as enzymes and receptors, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-Chlorocyclopentyl)methanol: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
(1-Bromocyclopentyl)methanol: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical behavior and applications.
Uniqueness: (1-Fluorocyclopentyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, altered electronic characteristics, and potential for enhanced biological activity compared to its non-fluorinated or differently halogenated counterparts.
Propriétés
IUPAC Name |
(1-fluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMLCYWHRQXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)




![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B154120.png)






